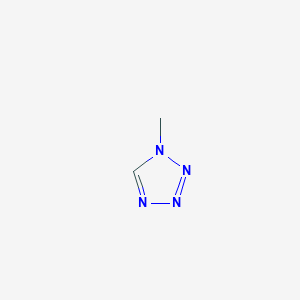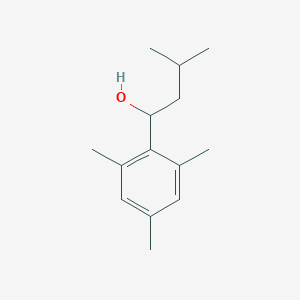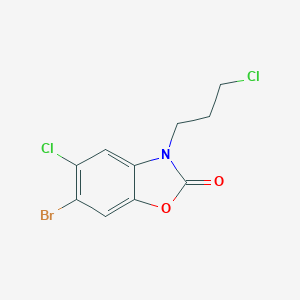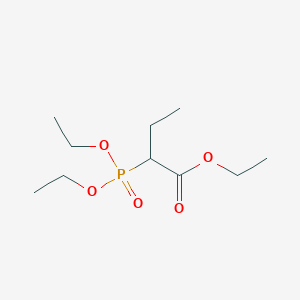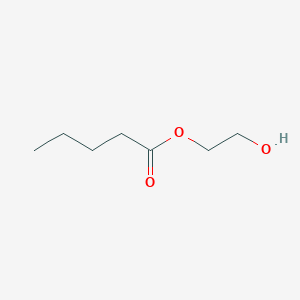
2-hydroxyethyl Pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl Pentanoate, also known as ethyl 2-hydroxypentanoate, is an ester compound with the molecular formula C7H14O3. It is characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COO-). This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl Pentanoate can be synthesized through the esterification reaction between pentanoic acid and 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of distillation techniques helps in the separation and purification of the ester product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl Pentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentanoic acid and 2-hydroxyethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of a ketone or aldehyde.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Pentanoic acid and 2-hydroxyethanol.
Transesterification: Different esters and alcohols.
Oxidation: Ketones or aldehydes.
Scientific Research Applications
2-Hydroxyethyl Pentanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl Pentanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems or chemical environments.
Comparison with Similar Compounds
2-Hydroxyethyl Pentanoate can be compared with other similar esters, such as:
Ethyl Acetate: A common ester with a simpler structure, used as a solvent in various applications.
Methyl Butyrate: Known for its fruity odor, used in flavorings and fragrances.
Ethyl Propanoate: Another ester with similar properties, used in the production of perfumes and as a solvent.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and an ester functional group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler esters.
Properties
IUPAC Name |
2-hydroxyethyl pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-7(9)10-6-5-8/h8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNKWCJODVREDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
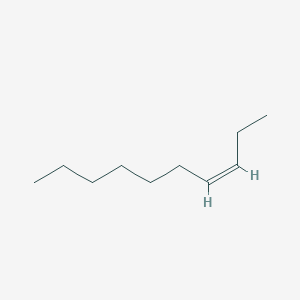
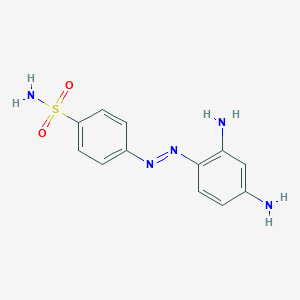


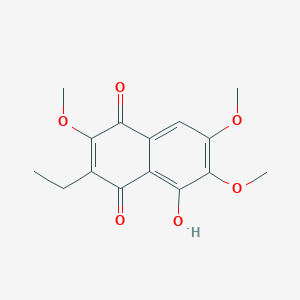
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
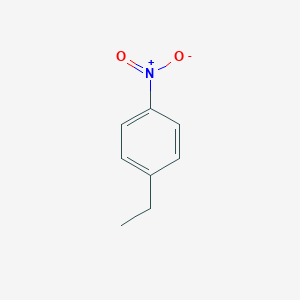
![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
